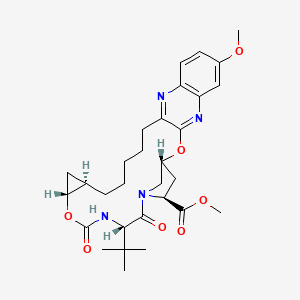
e-8-Carboxylate
Übersicht
Beschreibung
Carboxylates are the conjugate bases of carboxylic acids . They are formed by the deprotonation of carboxylic acids and are often involved in various biological and chemical processes .
Synthesis Analysis
Carboxylates can be synthesized through various methods. For instance, one method involves the reaction of carboxylic acids with an excess amount of alcohols in the presence of a catalytic amount of H2SO4 . Another method involves the direct reaction of AgF with the carboxylic acid in a non-aqueous solvent .Molecular Structure Analysis
Carboxylates have a polar head (hydrophilic) and a nonpolar tail (hydrophobic), which makes them amphiphilic . This structure allows them to reduce the cohesive forces between water molecules, resulting in the lowering of surface tension .Chemical Reactions Analysis
Carboxylates can undergo various chemical reactions. For example, they can react with alkyl halides, carbocations, or their equivalents to produce esters . They can also undergo decarboxylation, a reaction in which the R−C bond is broken in such a way that CO2 is lost and R−H is formed .Physical And Chemical Properties Analysis
Carboxylates have unique physical and chemical properties. They are weak acids with acidity constants, Ka, being approximately 10^-5 . They are also known for their thermal stability .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
e-8-Carboxylate and its derivatives are instrumental in chemical synthesis and functionalization, playing a key role in the development of various synthetic and medicinal compounds. The decarboxylative alkynylation of carboxylic acids, for instance, is a pivotal process facilitated by e-8-Carboxylate derivatives like EBX reagents. This method is efficient in synthesizing alkynes, crucial building blocks in fields like synthetic chemistry, medicinal chemistry, chemical biology, and materials science (Le Vaillant, Courant, & Waser, 2015). Additionally, the research emphasizes the role of carboxylate-assisted C-H activation and functionalization, particularly in group 8-10 transition metal centers, enhancing our understanding of catalytic C-H functionalization based on carboxylate-assisted C-H activation (Davies, Macgregor, & McMullin, 2017).
Material Science and Engineering
e-8-Carboxylate and its derivatives find significant applications in material science and engineering. For instance, the surface modification of materials like poly(ε-caprolactone) with carboxylate groups leads to enhanced properties, such as improved apatite deposition from simulated body fluids. This modification is crucial for applications in tissue engineering and other biomedical fields (Oyane et al., 2005). Moreover, carboxylic acids, including e-8-Carboxylate derivatives, are employed in corrosion protection, enhancing the durability and longevity of materials used in various industrial applications (Boisier et al., 2009).
Biodegradation and Environmental Studies
e-8-Carboxylate derivatives play a role in understanding the biodegradation processes of various compounds. The study of biodegradation intermediates, like octylphenol polyethoxylate, reveals crucial insights into the environmental fate of nonionic surfactants. These studies utilize e-8-Carboxylate derivatives to trace and characterize biodegradation pathways, contributing to our understanding of environmental chemistry and pollution control (Sato et al., 2003).
Enhanced Oil Recovery (EOR)
In the field of petroleum engineering, e-8-Carboxylate surfactants are utilized in Enhanced Oil Recovery (EOR) techniques. Monitoring the content of surfactants like carboxylate in produced liquids is pivotal for understanding the displacement characteristics and the direction of injectants in EOR test areas, showcasing the practical applications of e-8-Carboxylate derivatives in optimizing oil extraction processes (Xin, 2003).
Safety And Hazards
Zukünftige Richtungen
The future directions of carboxylate research involve the development of new synthesis methods and applications. For instance, there is ongoing research into using next-generation -omics approaches to drive carboxylate production by acidogenic fermentation of food waste . Additionally, there is interest in developing green surfactants (biosurfactants) as a petroleum-free substitute for sustainability .
Eigenschaften
IUPAC Name |
methyl (1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O7/c1-30(2,3)25-27(35)34-16-19(15-23(34)28(36)39-5)40-26-21(31-20-12-11-18(38-4)14-22(20)32-26)10-8-6-7-9-17-13-24(17)41-29(37)33-25/h11-12,14,17,19,23-25H,6-10,13,15-16H2,1-5H3,(H,33,37)/t17-,19-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQKEFQTKKSZEH-GTFNEXEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCCC5CC5OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCC[C@@H]5C[C@H]5OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
e-8-Carboxylate | |
CAS RN |
1206524-84-6 | |
| Record name | Methyl (1aR,5S,8S,10R,22aR)-5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)


![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)

